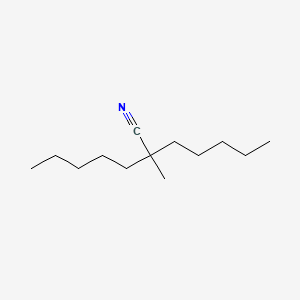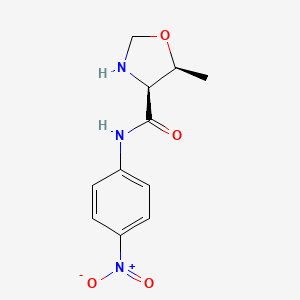
(4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide is a chemical compound with a complex structure that includes an oxazolidine ring, a nitrophenyl group, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide typically involves the formation of the oxazolidine ring followed by the introduction of the nitrophenyl and carboxamide groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Oxazolidine Ring: This step often involves the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This can be achieved through nitration reactions, where a nitro group is introduced to a phenyl ring.
Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid or its derivatives (such as an acid chloride) to form the carboxamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
(4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, among other transformations.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce various oxidized forms of the compound.
科学研究应用
(4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide has a range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation of its potential as a pharmaceutical agent, particularly in the context of its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which (4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
Similar compounds to (4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide include other oxazolidine derivatives with different substituents on the ring or phenyl group. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C11H13N3O4 |
|---|---|
分子量 |
251.24 g/mol |
IUPAC 名称 |
(4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide |
InChI |
InChI=1S/C11H13N3O4/c1-7-10(12-6-18-7)11(15)13-8-2-4-9(5-3-8)14(16)17/h2-5,7,10,12H,6H2,1H3,(H,13,15)/t7-,10-/m0/s1 |
InChI 键 |
MTCOEAKRYPFRCQ-XVKPBYJWSA-N |
手性 SMILES |
C[C@H]1[C@H](NCO1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CC1C(NCO1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


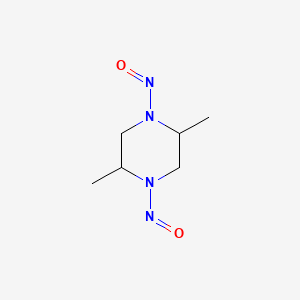

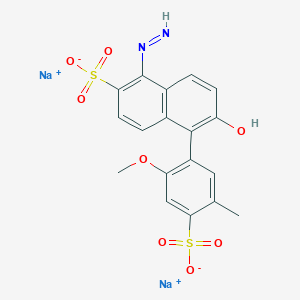



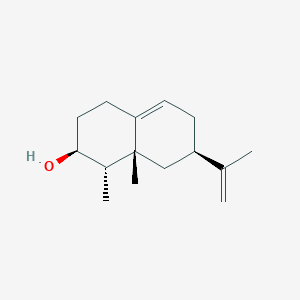
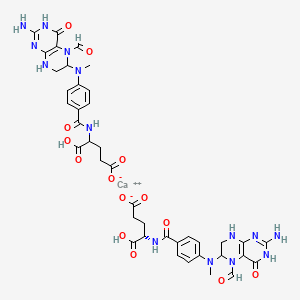

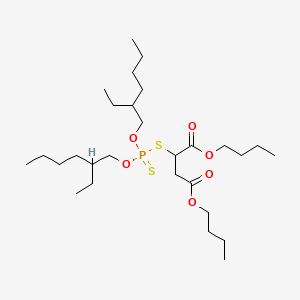
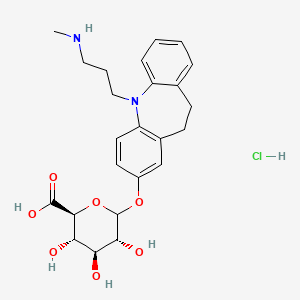
![1-[5-Acetyl-2-hydroxy-3-(1-hydroxy-3-methylbut-2-enyl)phenyl]-3-methylbutan-1-one](/img/structure/B13810628.png)

